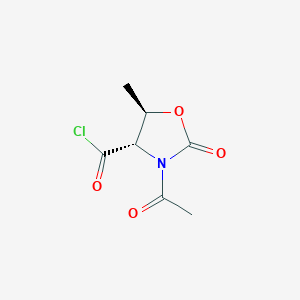
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride, also known as AOMCl, is a chemical compound used in various scientific research applications. AOMCl is a carbonyl chloride derivative of oxazolidine, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom. AOMCl is used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic compounds.
Wirkmechanismus
The mechanism of action of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of the carbonyl chloride functional group with a nucleophile to form a covalent bond. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a reactive compound and can react with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride does not have any known biochemical or physiological effects. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a synthetic compound and is not found naturally in any biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has several advantages for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also a reactive compound and can be used to introduce the carbonyl chloride functional group into organic compounds. However, (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has some limitations for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a hazardous compound and should be handled with care. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride can also react with a variety of nucleophiles, which can make it difficult to control the reaction.
Zukünftige Richtungen
There are several future directions for research involving (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. One potential direction is the development of new synthetic methods for (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. Another potential direction is the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the synthesis of new peptides and other organic compounds. Additionally, the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the preparation of chiral oxazolidinone derivatives could lead to the development of new pharmaceuticals with improved properties.
Synthesemethoden
The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine with thionyl chloride. The reaction takes place at room temperature and yields (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride as a white crystalline solid. The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used in various scientific research applications, including the synthesis of peptides and other organic compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used as a reagent to introduce the carbonyl chloride functional group into organic compounds, which can then be used in the synthesis of peptides and other compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also used in the preparation of chiral oxazolidinone derivatives, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
171563-11-4 |
|---|---|
Produktname |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride |
Molekularformel |
C7H8ClNO4 |
Molekulargewicht |
205.59 g/mol |
IUPAC-Name |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1 |
InChI-Schlüssel |
NWFOWECJVWLUEX-WUJLRWPWSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N(C(=O)O1)C(=O)C)C(=O)Cl |
SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
Kanonische SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
Synonyme |
4-Oxazolidinecarbonyl chloride, 3-acetyl-5-methyl-2-oxo-, (4S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)












![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)